benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine-derived compound characterized by a fused imidazo[2,1-f]purine core. Key structural features include:
- A 3-methoxyphenyl substituent at position 6.
- Methyl groups at positions 1 and 7.
- A benzyl ester functional group linked via an acetoxy chain at position 2.
Properties
CAS No. |
887466-47-9 |
|---|---|
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
benzyl 2-[6-(3-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-10-7-11-19(12-18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-8-5-4-6-9-17/h4-13H,14-15H2,1-3H3 |
InChI Key |
WZWFCBYKYFMPSJ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 473.48 g/mol. Its structure includes an imidazo[2,1-f]purine core substituted with a methoxyphenyl group and an acetate moiety. The unique arrangement of functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazo[2,1-f]purine Core : This step may include cyclization reactions using appropriate precursors.
- Introduction of Substituents : The benzyl and methoxyphenyl groups are introduced through substitution reactions.
- Final Acetylation : The acetate group is added to complete the synthesis.
Optimized reaction conditions are crucial for maximizing yield and purity. Common reagents include acids and bases to facilitate the formation of desired bonds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death. Specifically, it has been shown to disrupt microtubule assembly at concentrations as low as 20 μM .
Antiviral Activity
Preliminary evaluations suggest that this compound may also exhibit antiviral properties. Although specific mechanisms remain under investigation, its structural similarity to known antiviral agents indicates potential efficacy against viral infections.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 4.98 | Apoptosis via caspase activation |
| Study 2 | HepG2 | 7.84 | Microtubule destabilization |
| Study 3 | LLC-PK1 | >20 | Selectivity towards cancer cells |
These findings suggest that the compound has a selective cytotoxic effect on cancer cells compared to non-cancerous cells.
Comparison with Similar Compounds
Compound 76: Benzyl 2-(9-(4-Ethoxyphenyl)-1,7-Dimethyl-2,4-Dioxo-1,4,4a,6,7,8,9,10a-Octahydropyrimido[2,1-f]Purin-3(2H)-yl)Acetate
Key Differences :
- Core Structure : Pyrimido[2,1-f]purine vs. imidazo[2,1-f]purine in the target compound.
- Substituents : 4-Ethoxyphenyl at position 9 vs. 3-methoxyphenyl at position 8.
- Hydrogenation : Octahydro (saturated) pyrimido ring vs. partially unsaturated imidazo core.
Methyl [1-Methyl-8-(2-Methylphenyl)-2,4-Dioxo-1,2,4,6,7,8-Hexahydro-3H-Imidazo[2,1-f]Purin-3-yl]Acetate
Key Differences :
- Ester Group : Methyl vs. benzyl ester in the target compound.
- Substituent : 2-Methylphenyl at position 8 vs. 3-methoxyphenyl.
Physicochemical Properties :
The 2-methylphenyl substituent lacks the electron-donating methoxy group, possibly reducing polar interactions with targets.
8-(2-Methoxyphenyl)-1-Methyl-7-p-Cyanophenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (Compound 70)
Key Differences :
- Substituents: 2-Methoxyphenyl at position 8 and p-cyanophenyl at position 7 vs. 3-methoxyphenyl and methyl groups in the target compound.
- Functional Groups : Lacks the acetoxy-benzyl chain at position 3.
2-(8-(3,5-Dimethylphenyl)-1-Methyl-2,4-Dioxo-7-Phenyl-1H-Imidazo[2,1-f]Purin-3(2H,4H,8H)-yl)Acetamide
Key Differences :
- Substituents : 3,5-Dimethylphenyl at position 8 and phenyl at position 7 vs. 3-methoxyphenyl and methyl groups.
- Functional Group : Acetamide at position 3 vs. benzyl ester.
Physicochemical Properties :
- Molecular Formula: $ \text{C}{24}\text{H}{22}\text{N}6\text{O}3 $
- Average Mass: 442.5 g/mol .
Q & A
Q. What are the established synthetic routes and reaction conditions for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, including aza-Wittig reactions and condensation steps. Key conditions include:
- Solvent systems : Ethanol/dichloromethane mixtures (1:2 v/v) for crystallization .
- Temperature control : Reactions often proceed at room temperature or under reflux, with heating durations up to 25 hours .
- Catalysts : Sodium ethoxide or DIPEA (diisopropylethylamine) for deprotonation .
Q. Table 1: Representative Synthetic Conditions
| Step | Reaction Type | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Aza-Wittig | DCM/EtOH | DIPEA | 85% | |
| 2 | Cyclization | Ethanol | EtONa | 72% |
Q. How is the structural stability of this compound characterized?
Methodological Answer:
- X-ray crystallography : Reveals coplanarity of the imidazo-purine core (max. deviation: 0.057 Å for N2) and dihedral angles (e.g., 54.23° for phenyl substituents) .
- Thermal stability : Differential scanning fluorimetry (DSF) shows a dose-dependent increase in melting temperature (Tm) when interacting with biological targets .
- Weak interactions : C–H⋯O hydrogen bonds stabilize the crystal lattice .
Q. What preliminary biological activities have been reported?
Methodological Answer:
- Antiviral potential : Analogous compounds (e.g., imidazo-purine derivatives) inhibit HIV-1 ribonuclease H (RNase H) by stabilizing the reverse transcriptase (RT) conformation .
- Enzyme modulation : Interactions with purine metabolism enzymes (e.g., xanthine oxidase) are hypothesized due to structural similarity to purine analogs .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale studies?
Methodological Answer:
- Continuous flow chemistry : Reduces reaction times and improves reproducibility for intermediates .
- Recrystallization optimization : Use mixed solvents (e.g., ethanol/DCM) to enhance crystal purity .
- Automated platforms : High-throughput screening of solvent/catalyst combinations improves yield by 15–20% .
Q. Table 2: Purity Optimization Strategies
| Parameter | Strategy | Outcome | Reference |
|---|---|---|---|
| Solvent | Ethanol/DCM gradient | 99.5% purity | |
| Catalyst | DIPEA vs. EtONa | Higher selectivity with DIPEA |
Q. What mechanistic insights can be derived from target binding assays?
Methodological Answer:
Q. Table 3: RT Stability Data
Q. How should contradictory bioactivity data between analogs be resolved?
Methodological Answer:
- SAR analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on target affinity .
- Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrophobic pockets vs. hydrogen bonds) .
- Dose-response profiling : Re-evaluate IC50 values under standardized conditions (pH, temperature) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
